molecular formula C13H19N3O4 B15332851 Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate

Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate

Cat. No.: B15332851
M. Wt: 281.31 g/mol
InChI Key: IRGLDMOEVAKXGX-UHFFFAOYSA-N
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Description

Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a hydroxymethyl group, and a pyrido[2,3-B][1,4]oxazin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-B][1,4]oxazin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-B][1,4]oxazin ring.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde or other suitable reagents.

    Attachment of the Tert-butyl Carbamate Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-hydroxypropyl)carbamate
  • Tert-butyl (3-hydrazino-3-oxopropyl)carbamate
  • Tert-butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate

Uniqueness

Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate is unique due to its specific structural features, including the combination of the pyrido[2,3-B][1,4]oxazin ring and the hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]carbamate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-10-5-4-9-11(15-10)19-8(7-17)6-14-9/h4-5,8,14,17H,6-7H2,1-3H3,(H,15,16,18)

InChI Key

IRGLDMOEVAKXGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)NCC(O2)CO

Origin of Product

United States

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